Methyl 5-iodo-4-isopropyl-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 5-iodo-4-isopropyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which is characterized by a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex molecules .
Preparation Methods
The synthesis of Methyl 5-iodo-4-isopropyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction provides regioisomeric pyrazoles, which can be separated and purified . Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow synthesis or microwave-assisted synthesis, to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Methyl 5-iodo-4-isopropyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Methyl 5-iodo-4-isopropyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-iodo-4-isopropyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Methyl 5-iodo-4-isopropyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Methyl 5-iodo-1H-pyrazole-3-carboxylate: Similar in structure but lacks the isopropyl group, which may affect its reactivity and biological activity.
Methyl 4-iodo-1-(propan-2-yl)-1H-pyrazole-3-carboxylate: Another similar compound with slight variations in the position of substituents, leading to differences in chemical and biological properties.
Properties
Molecular Formula |
C8H11IN2O2 |
---|---|
Molecular Weight |
294.09 g/mol |
IUPAC Name |
methyl 5-iodo-4-propan-2-yl-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C8H11IN2O2/c1-4(2)5-6(8(12)13-3)10-11-7(5)9/h4H,1-3H3,(H,10,11) |
InChI Key |
NWJUUOWTAIPKCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(NN=C1C(=O)OC)I |
Origin of Product |
United States |
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